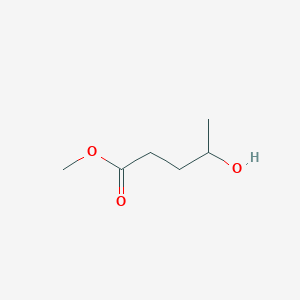

Methyl 4-hydroxypentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(7)3-4-6(8)9-2/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHJFGYOUCOVQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 4-Hydroxypentanoate from Methyl Levulinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-hydroxypentanoate (B1260314) from methyl levulinate, a key chemical transformation with applications in the production of biofuels, polymers, and pharmaceutical intermediates. The primary focus is on the catalytic hydrogenation of methyl levulinate, detailing various catalytic systems, reaction conditions, and mechanistic insights.

Introduction

Methyl 4-hydroxypentanoate is a valuable bifunctional molecule featuring both a hydroxyl and an ester group. Its synthesis from methyl levulinate, a bio-derived platform chemical, represents a sustainable route to value-added chemicals. The predominant method for this conversion is the selective hydrogenation of the ketone functionality of methyl levulinate. This guide explores the nuances of this reaction, providing quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in the development of efficient and selective synthetic strategies.

Catalytic Hydrogenation: A Comparative Analysis

The selective hydrogenation of methyl levulinate to this compound is most effectively achieved using heterogeneous catalysts. The choice of catalyst, support, and reaction conditions significantly influences the conversion of methyl levulinate and the selectivity towards the desired product over the often-favored subsequent cyclization product, γ-valerolactone (GVL).

Ruthenium-Based Catalysts

Ruthenium catalysts, particularly on carbon supports (Ru/C), are highly effective for the hydrogenation of the carbonyl group in methyl levulinate.[1] These catalysts often exhibit high activity under relatively mild conditions.

Zirconium-Based Catalysts

Zirconium-based materials, such as zirconia (ZrO₂) and Zr-containing mesoporous silicas (e.g., Zr-SBA-15), have demonstrated significant activity in the transfer hydrogenation of methyl levulinate using secondary alcohols like 2-propanol as a hydrogen source.[2]

Nickel-Based Catalysts

Nickel catalysts, including Raney Ni and supported nickel catalysts, offer a cost-effective alternative to precious metal catalysts.[3] They have been employed in both transfer hydrogenation and high-pressure hydrogenation processes.

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies on the synthesis of this compound and its subsequent conversion to GVL.

Table 1: Performance of Various Catalysts in the Hydrogenation of Methyl Levulinate

| Catalyst | Support | Temperature (°C) | Pressure (bar) | Solvent | ML Conversion (%) | MHP Selectivity (%) | GVL Selectivity (%) | Reference |

| 5% Ru/C | Carbon | 80 | 5 | Water | >99 | Intermediate | 100 | [1] |

| ZrO₂/Si-SBA-15 | Silica | 200 | 30 | 2-Propanol | 89 | Not specified | 100 | [2] |

| 0.5 wt% Ru–5 wt% Ni | Montmorillonite | 220 | 17.2 | Water | 91 | Not specified | 100 | [4] |

| Raney® Ni | None | Room Temp. | N/A (Transfer) | Isopropanol | ~100 | Intermediate | ~100 | [3] |

Note: In many studies, this compound (MHP) is an intermediate that is rapidly converted to γ-valerolactone (GVL). Therefore, specific selectivity data for MHP is often not reported, with the focus being on the final GVL product.

Experimental Protocols

General Procedure for Catalytic Hydrogenation of Methyl Levulinate (Batch Reactor)

This protocol is a generalized procedure based on common practices in the cited literature.[4]

-

Catalyst Preparation: The catalyst (e.g., 0.5 wt% Ru–5 wt% Ni/MMT) is prepared according to established methods, often involving impregnation of the support with metal precursors followed by reduction.

-

Reactor Setup: A high-pressure autoclave (e.g., 300 mL stainless steel) equipped with a magnetic stirrer, pressure gauge, and temperature controller is used.

-

Charging the Reactor: The reactor is charged with methyl levulinate, a solvent (e.g., water or an alcohol), and the catalyst. A typical ratio would be 4 g of methyl levulinate, 95 mL of solvent, and 0.25 g of catalyst.

-

Purging: The reactor is sealed and purged with an inert gas (e.g., nitrogen) twice to remove air, followed by purging with hydrogen.

-

Reaction: The reactor is heated to the desired temperature (e.g., 160-235 °C) and pressurized with hydrogen to the desired pressure (e.g., 10-20 bar). The reaction mixture is stirred vigorously (e.g., 1000 rpm) for a specified time (e.g., 1-5 hours).

-

Work-up and Analysis: After the reaction, the reactor is cooled to room temperature and depressurized. The catalyst is separated by filtration. The liquid product mixture is then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of methyl levulinate and the selectivity to this compound and other products.

Procedure for Continuous-Flow Hydrogenation of Methyl Levulinate

This protocol is based on studies utilizing continuous-flow systems.[2]

-

System Setup: A continuous-flow hydrogenation reactor (e.g., H-Cube® or a custom-built packed-bed reactor) is used. The system includes a pump for the liquid feed, a mass flow controller for hydrogen, a heated reactor containing the catalyst, and a back-pressure regulator.

-

Catalyst Packing: A cartridge or column is packed with the catalyst (e.g., ZrO₂/Si-SBA-15).

-

Reaction Execution: A solution of methyl levulinate in a suitable solvent (e.g., 0.3 M in 2-propanol) is pumped through the reactor at a specific flow rate (e.g., 0.2 mL/min). Hydrogen is introduced at a controlled pressure (e.g., 30 bar). The reactor is maintained at the desired temperature (e.g., 200 °C).

-

Product Collection and Analysis: The product stream exiting the reactor is collected and analyzed periodically using GC or HPLC to monitor the reaction progress and determine conversion and selectivity.

Signaling Pathways and Experimental Workflows

Reaction Pathway for the Synthesis of this compound

The hydrogenation of methyl levulinate to this compound involves the selective reduction of the ketone group. This is typically followed by an intramolecular esterification (cyclization) to form γ-valerolactone.

References

- 1. Cascade catalytic hydrogenation–cyclization of methyl levulinate to form γ-valerolactone over Ru nanoparticles supported on a sulfonic acid-functionalized UiO-66 catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. RANEY® Ni catalyzed transfer hydrogenation of levulinate esters to γ-valerolactone at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 4-hydroxypentanoate (B1260314). The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key chemical pathways and workflows.

Core Physicochemical Properties

Methyl 4-hydroxypentanoate is an organic compound with the chemical formula C6H12O3.[1] It is the methyl ester of 4-hydroxypentanoic acid and is recognized as a valuable intermediate in chemical synthesis, particularly in the production of γ-valerolactone (GVL), a significant biofuel and green solvent.[2]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-hydroxyvalerate methyl ester, 4-hydroxypentanoic acid methyl ester | [1][3] |

| CAS Number | 126252-14-0 | [1] |

| Molecular Formula | C6H12O3 | [1][3] |

| Molecular Weight | 132.16 g/mol | [3] |

| Boiling Point | Not available (Experimental) | |

| Melting Point | Not available (Experimental) | |

| Density | Not available (Experimental) | |

| Solubility | No specific data available. Expected to be soluble in alcohols and other organic solvents. | |

| XLogP3 | 0.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 4 | [3] |

Table 2: Computed Spectroscopic and Mass Properties of this compound

| Property | Value | Source |

| Exact Mass | 132.078644241 Da | [3] |

| Monoisotopic Mass | 132.078644241 Da | [3] |

| Topological Polar Surface Area | 46.5 Ų | [3] |

| Heavy Atom Count | 9 | [3] |

Spectroscopic Data (Predicted)

While direct experimental spectra for this compound are not widely published, the following tables detail the predicted spectroscopic characteristics based on its molecular structure. These predictions are essential for the identification and characterization of the compound in a laboratory setting.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | Multiplet | 1H | -CH(OH)- |

| 3.67 | Singlet | 3H | -OCH₃ |

| ~ 2.4 | Triplet | 2H | -CH₂-C(=O) |

| ~ 1.7 - 1.9 | Multiplet | 2H | -CH₂-CH(OH)- |

| ~ 1.2 | Doublet | 3H | -CH(OH)CH₃ |

| Variable | Broad Singlet | 1H | -OH |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 174 | C=O (Ester) |

| ~ 67 | -CH(OH)- |

| ~ 51 | -OCH₃ |

| ~ 35 | -CH₂-CH(OH)- |

| ~ 30 | -CH₂-C(=O) |

| ~ 23 | -CH(OH)CH₃ |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad | O-H stretch (alcohol) |

| 2970 - 2850 | Medium-Strong | C-H stretch (alkane) |

| ~ 1740 | Strong | C=O stretch (ester) |

| 1250 - 1000 | Strong | C-O stretch (ester and alcohol) |

Table 6: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment Ion |

| 132 | [M]⁺ (Molecular Ion) |

| 117 | [M - CH₃]⁺ |

| 101 | [M - OCH₃]⁺ |

| 87 | [CH₂CH₂COOCH₃]⁺ |

| 74 | [CH₂(OH)OCH₃]⁺ (McLafferty Rearrangement) |

| 59 | [COOCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Synthesis of this compound via Hydrogenation of Methyl Levulinate

This protocol describes a common method for synthesizing this compound, which is a key intermediate in the production of γ-valerolactone (GVL) from biomass-derived methyl levulinate.[2]

Materials:

-

Methyl levulinate

-

Methanol (B129727) (or another suitable solvent)

-

Hydrogen gas (H₂)

-

Ruthenium-based catalyst (e.g., Ru/C) or Nickel-based catalyst

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls

-

Filtration apparatus

-

Rotary evaporator

-

Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reactor Setup: Ensure the high-pressure autoclave is clean and dry.

-

Charging the Reactor: Add methyl levulinate, methanol (as a solvent), and the chosen catalyst (e.g., 5 wt% Ru/C) to the autoclave. A typical substrate-to-catalyst ratio is 20:1 by weight.

-

Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air, followed by purging with hydrogen gas.

-

Pressurization and Heating: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 100-150 °C).

-

Reaction Monitoring: Monitor the reaction progress by observing the pressure drop of hydrogen. Samples can be carefully withdrawn at intervals (after cooling and depressurizing the reactor) and analyzed by GC-MS to determine the conversion of methyl levulinate and the selectivity towards this compound.

-

Cooling and Depressurization: Once the reaction is complete (or has reached the desired conversion), cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Product Recovery: Open the reactor and recover the liquid mixture.

-

Catalyst Separation: Separate the solid catalyst from the liquid product mixture by filtration.

-

Solvent Removal: Remove the solvent (methanol) from the filtrate using a rotary evaporator under reduced pressure.

-

Purification (Optional): If further purification is required to isolate this compound from unreacted starting material or byproducts like GVL, fractional distillation under vacuum can be employed.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Determination of Boiling Point (Micro-scale Method)

This protocol outlines a general method for determining the boiling point of a small liquid sample.

Materials:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)

-

Sample of this compound

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of the liquid sample into the small test tube.

-

Capillary Tube Insertion: Place the capillary tube into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath. Heat the bath slowly and steadily.

-

Observation: As the liquid heats, air trapped in the capillary tube will bubble out. Continue heating until a steady stream of bubbles emerges from the capillary tube.

-

Equilibrium Point: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

Recording: Record the temperature at this point. For accuracy, the determination can be repeated.

Chemical Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key logical and experimental flows related to this compound.

Caption: Synthesis of this compound and its conversion to GVL.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Workflow for the determination of boiling point.

References

In-Depth Technical Guide to Methyl 4-hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Identifier | Value |

| IUPAC Name | methyl 4-hydroxypentanoate (B1260314) |

| CAS Number | 126252-14-0 |

| Molecular Formula | C₆H₁₂O₃[1][2] |

| Synonyms | 4-hydroxyvalerate methyl ester, 4-hydroxypentanoic acid methyl ester, (+/-)-methyl 4-hydroxypentanoate |

Physicochemical and Spectroscopic Data

This section summarizes the key quantitative data for methyl 4-hydroxypentanoate, primarily based on computed values.

| Property | Value | Source |

| Molecular Weight | 132.16 g/mol | PubChem[1][2] |

| Exact Mass | 132.078644241 Da | PubChem[2] |

| XLogP3 | 0.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[2] |

| Complexity | 90.3 | PubChem[2] |

Note: Most available physical properties are computationally derived. Experimental data for properties like boiling point and density are not consistently reported in publicly accessible databases.

Spectroscopic Information:

-

¹³C NMR, GC-MS, and IR spectra are available for this compound and can be accessed through databases such as SpectraBase.[2] Due to the nature of these databases, direct reproduction of spectra is restricted. Researchers are advised to consult these resources for detailed spectral data.

Chemical Synthesis and Reactions

This compound is a key intermediate in the conversion of biomass-derived platform chemicals into valuable products. It is primarily synthesized from methyl levulinate and is a direct precursor to γ-valerolactone (GVL), a green solvent and potential biofuel.

Experimental Protocols

1. Synthesis of this compound via Catalytic Hydrogenation of Methyl Levulinate

This protocol is based on typical procedures for the catalytic hydrogenation of levulinate esters.

-

Materials:

-

Methyl levulinate

-

Methanol (or water) as solvent

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

High-pressure autoclave reactor equipped with magnetic stirring and temperature control

-

Hydrogen (H₂) gas cylinder

-

-

Procedure:

-

In a high-pressure autoclave, prepare a solution of methyl levulinate in the chosen solvent (e.g., a 0.1 M solution).

-

Add the 5% Ru/C catalyst to the solution. A typical catalyst loading is in the range of 1-5 mol% relative to the substrate.

-

Seal the reactor and purge it three times with nitrogen (N₂) to remove any air.

-

Pressurize the reactor with hydrogen (H₂) gas. Reaction pressures can range from 0.5 MPa to 5.0 MPa.

-

Heat the reaction mixture to the desired temperature (e.g., 80-150°C) while stirring vigorously (e.g., 600-1000 rpm).

-

Maintain the reaction for a set period (e.g., 3-4 hours) or until hydrogen uptake ceases.

-

After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the solid catalyst.

-

The resulting solution contains this compound. The product can be purified by vacuum distillation.

-

2. Conversion of this compound to γ-Valerolactone (GVL)

This process involves the intramolecular cyclization (lactonization) of this compound.

-

Materials:

-

This compound (as synthesized above)

-

Acid catalyst (e.g., a solid acid catalyst like a sulfonic acid-functionalized resin or a mineral acid)

-

-

Procedure:

-

The formation of GVL often occurs in situ following the hydrogenation of methyl levulinate, especially at elevated temperatures.

-

If starting from isolated this compound, dissolve it in a suitable solvent.

-

Add an acid catalyst. The presence of acidic sites promotes the intramolecular dealcoholation.

-

Heat the mixture. The temperature required for efficient cyclization will depend on the catalyst used.

-

The reaction can be monitored by techniques such as GC-MS to follow the disappearance of the starting material and the formation of GVL.

-

Upon completion, the catalyst is removed (if solid), and the GVL can be purified by distillation.

-

Reaction Pathways and Workflows

The conversion of methyl levulinate to γ-valerolactone is a significant pathway in biorefineries. The following diagrams illustrate the key transformations.

Caption: Workflow for the synthesis of γ-Valerolactone from Methyl Levulinate.

This diagram illustrates the two-step conversion process where methyl levulinate is first hydrogenated to form the key intermediate, this compound. This intermediate then undergoes an acid-catalyzed intramolecular cyclization to yield the final product, γ-valerolactone, with the elimination of methanol.

Caption: Experimental workflow for the synthesis and isolation of this compound.

This flowchart outlines the key steps in a typical laboratory synthesis of this compound, from the preparation of the reaction mixture to the final purification of the product. This workflow is crucial for ensuring the safe and efficient execution of the synthesis.

References

Spectroscopic Analysis of Methyl 4-hydroxypentanoate: A Technical Guide

Introduction

Methyl 4-hydroxypentanoate (B1260314) (C₆H₁₂O₃, CAS No. N/A) is an organic ester that serves as a valuable intermediate in the synthesis of various fine chemicals and biofuels, most notably γ-valerolactone (GVL). Its bifunctional nature, containing both a hydroxyl group and an ester, makes it a versatile building block. A thorough understanding of its structural properties is paramount for its application in research and development. This technical guide provides a detailed overview of the key spectroscopic data for Methyl 4-hydroxypentanoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development and chemical synthesis.

While experimental spectra for this specific compound are not widely available in public databases, this guide presents a comprehensive analysis based on predicted data and established spectroscopic principles.

Spectroscopic Data Summary

The structural formula of this compound is presented below, with atoms numbered for NMR assignment purposes.

The following tables summarize the predicted and expected spectroscopic data for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~1.20 | Doublet | 3H | -CH(OH)-CH₃ |

| 2 | ~1.75 - 1.85 | Multiplet | 2H | -CH(OH)-CH₂ - |

| 3 | ~2.40 | Triplet | 2H | -CH₂ -C(=O)O- |

| 4 | ~3.80 | Multiplet | 1H | CH -OH |

| - | ~2.50 | Singlet (broad) | 1H | -OH |

| 6 | ~3.67 | Singlet | 3H | -O-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Position | Chemical Shift (δ, ppm) | Assignment |

| 5 | ~23.5 | -CH(OH)-C H₃ |

| 2 | ~38.5 | -CH(OH)-C H₂- |

| 3 | ~29.5 | -C H₂-C(=O)O- |

| 4 | ~67.5 | C H-OH |

| 1 | ~174.0 | C =O |

| 6 | ~51.5 | -O-C H₃ |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound (neat liquid)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol |

| 2970 - 2850 | Medium-Strong | C-H Stretch | Alkane (sp³) |

| 1740 - 1735 | Strong | C=O Stretch | Ester |

| 1250 - 1000 | Strong | C-O Stretch | Ester, Alcohol |

Mass Spectrometry (MS)

Table 4: Expected Major Fragments in EI-Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 132 | [C₆H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 117 | [M - CH₃]⁺ | Loss of a methyl group |

| 101 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group |

| 87 | [CH₃CH(OH)CH₂CH₂]⁺ | Alpha-cleavage at the ester |

| 74 | [CH₂=C(OH)OCH₃]⁺ | McLafferty rearrangement fragment |

| 59 | [COOCH₃]⁺ | Ester functional group fragment |

| 45 | [CH₃CHOH]⁺ | Cleavage adjacent to the alcohol |

Experimental Workflows & Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and adherence to standardized instrument protocols.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a liquid sample like this compound is depicted below.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition :

-

For ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a relaxation delay (D1) of 2 seconds are typically required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Perform baseline correction.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

For ¹H NMR, integrate the peaks to determine the relative proton ratios.

-

IR Spectroscopy Protocol

-

Sample Preparation :

-

Place one drop of neat (undiluted) this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Instrument Setup :

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

-

Data Acquisition :

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks corresponding to the key functional groups.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

-

Instrument Setup :

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Set the instrument parameters for Electron Ionization (EI), typically using an electron energy of 70 eV.

-

Calibrate the mass analyzer using a known calibration standard (e.g., perfluorotributylamine, PFTBA).

-

-

Data Acquisition :

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, for example, m/z 10 to 200.

-

-

Data Processing :

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern and identify the m/z values of significant fragment ions to aid in structural elucidation.

-

Conclusion

The spectroscopic data and protocols detailed in this guide provide a foundational framework for the analytical characterization of this compound. The predicted NMR, IR, and MS data offer a reliable reference for confirming the identity and purity of the compound in a laboratory setting. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development efforts that utilize this important chemical intermediate.

A Technical Guide to Methyl 4-hydroxypentanoate: A Promising Chemical Derived from Biomass

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Methyl 4-hydroxypentanoate (B1260314), a valuable chemical intermediate that, while not found naturally in biomass, can be efficiently synthesized from biomass-derived platform molecules. This document details the primary synthesis pathways from lignocellulosic feedstocks, focusing on the conversion of levulinic acid and its esters. It offers in-depth experimental protocols for synthesis, purification, and analysis, alongside quantitative data from key studies. Visual diagrams of the chemical pathways and experimental workflows are included to facilitate understanding. This guide serves as a critical resource for researchers in green chemistry, sustainable materials, and drug development who are interested in leveraging biomass for the production of value-added chemicals.

Introduction: Reclassifying Methyl 4-hydroxypentanoate as a Biomass-Derived Chemical

This compound (C₆H₁₂O₃) is an ester of significant interest due to its bifunctional nature, containing both a hydroxyl and a methyl ester group.[1][2] This structure makes it a versatile building block for the synthesis of various specialty chemicals, including polymers and pharmaceutical intermediates.

A common misconception is that this compound is a naturally occurring compound within biomass. Extensive review of scientific literature indicates that this is not the case. Instead, its importance in the bio-economy stems from its role as a biomass-derived chemical . It is an accessible downstream product from the processing of lignocellulosic biomass, which is comprised of cellulose, hemicellulose, and lignin.

The primary route to this compound begins with the acid-catalyzed hydrolysis of C6 sugars (from cellulose) to produce levulinic acid, a key platform chemical.[3] Levulinic acid, or its esterified form, methyl levulinate, serves as the direct precursor for the synthesis of this compound.[1] This guide will focus on the chemical pathways, experimental procedures, and quantitative outcomes for producing this valuable ester from these renewable feedstocks.

From Lignocellulosic Biomass to Chemical Precursors

The conversion of raw lignocellulosic biomass into chemical precursors for this compound is a multi-step process. The initial stages involve the breakdown of complex polysaccharides into simpler sugars, which are then converted into platform molecules like levulinic acid.

Synthesis of this compound from Biomass Precursors

The most prevalent and well-documented method for synthesizing this compound is through the catalytic hydrogenation of methyl levulinate. Methyl levulinate is readily produced by the esterification of levulinic acid with methanol.

Chemical Synthesis Pathway

The synthesis is a two-step process starting from levulinic acid:

-

Esterification: Levulinic acid is reacted with methanol, typically in the presence of an acid catalyst, to form methyl levulinate.

-

Hydrogenation: The ketone group of methyl levulinate is selectively hydrogenated to a hydroxyl group, yielding this compound. This step is often a part of the synthesis of γ-valerolactone (GVL), where this compound is a key intermediate.[1][4]

Quantitative Data on Synthesis

The yield of this compound is highly dependent on the catalyst, solvent, temperature, and pressure. Often, reaction conditions are optimized for the final product, GVL, but several studies provide insight into the reaction at the intermediate stage. The following tables summarize key quantitative data from various catalytic systems.

| Precursor | Catalyst | Hydrogen Source | Temp. (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity to M4HP (%) |

| Methyl Levulinate | ZrO₂/Si-SBA-15 | 2-propanol | 200 | 30 | 1 | 89 | Not specified, but intermediate detected |

| Methyl Levulinate | UiO-66(Zr) | Isopropanol | 200 | N/A | 2 | >99 | Intermediate detected, GVL yield 92.7% |

| Levulinic Acid | 0.5% Ru-5% Ni/MMT | H₂ | 220 | 17 | 5 | 91 | Intermediate, GVL selectivity 100% |

| Methyl Levulinate | Nanocopper | Methanol | 240 | N/A | 1 | ~100 | Intermediate, GVL selectivity 87.6% |

Note: Selectivity to this compound (M4HP) is often not reported as it is a transient intermediate. High GVL selectivity implies efficient conversion of M4HP.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound derived from levulinic acid.

Protocol 1: Synthesis via Catalytic Transfer Hydrogenation

This protocol is adapted from methodologies for the catalytic transfer hydrogenation of methyl levulinate.[5][6]

Materials:

-

Methyl Levulinate (pre-synthesized from levulinic acid)

-

Zirconium-based catalyst (e.g., UiO-66)

-

2-propanol (reagent grade, as H-donor and solvent)

-

High-pressure autoclave reactor with magnetic stirring and temperature control

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Catalyst Activation: Activate the catalyst under vacuum at an appropriate temperature (e.g., 150-200°C) for several hours to remove adsorbed water and solvents.

-

Reactor Charging: In a typical experiment, charge the autoclave reactor with methyl levulinate, 2-propanol, and the activated catalyst. A representative ratio would be 1 mmol of methyl levulinate, 0.1 g of catalyst, and 10 mL of 2-propanol.

-

Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove air.

-

Reaction: Pressurize the reactor if required by the specific protocol (e.g., to 30 bar with N₂ to prevent boiling).[5] Heat the reactor to the desired temperature (e.g., 200°C) while stirring (e.g., 700 rpm).

-

Monitoring: Monitor the reaction progress by taking aliquots at specific time intervals (if the reactor setup allows) and analyzing them by GC-MS. To isolate this compound, the reaction should be stopped before complete conversion to GVL.

-

Cooling and Depressurization: After the desired reaction time (e.g., 1-2 hours), cool the reactor to room temperature and carefully vent the pressure.

-

Product Isolation: Open the reactor and separate the solid catalyst from the liquid product mixture by centrifugation or filtration. The resulting liquid contains the product, unreacted substrate, solvent, and byproducts.

Protocol 2: Purification by Vacuum Distillation

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump, cold trap, and pressure gauge

-

Heating mantle with magnetic stirring

-

Round-bottom flasks for collection

Procedure:

-

Apparatus Setup: Assemble a dry short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

-

Sample Preparation: Place the crude liquid product into the distillation flask with a magnetic stir bar.

-

Distillation:

-

Gradually apply vacuum to the system.

-

Begin heating the flask while stirring.

-

First, collect the low-boiling fraction, which will primarily be the 2-propanol solvent.

-

Increase the temperature to distill the product. This compound has a higher boiling point than methyl levulinate. Collect fractions based on boiling point and pressure, monitoring purity by GC-MS.

-

The high-boiling residue will contain heavier byproducts.

-

Protocol 3: Analysis by GC-MS and NMR

A. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute a small aliquot of the purified product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC Column: Use a polar capillary column (e.g., DB-WAX or similar).

-

GC Conditions (Representative):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-350.

-

-

Identification: Compare the resulting mass spectrum with a known database spectrum for this compound.[7][8]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve the purified sample in an appropriate deuterated solvent (e.g., CDCl₃).

-

Analysis: Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹³C NMR Peaks (Chemical Shifts in ppm): The spectrum should show characteristic peaks corresponding to the six carbon atoms in the molecule. Approximate expected shifts are: ~174 (ester carbonyl), ~76 (CH-OH), ~51 (methoxy), ~31 (CH₂ adjacent to ester), ~30 (CH₂ adjacent to CH-OH), and ~19 (methyl group on CH-OH).[8]

Conclusion and Future Outlook

This compound stands out as a significant value-added chemical derivable from renewable biomass resources. While it does not occur naturally, its synthesis from the platform chemical levulinic acid positions it as a key player in the development of a sustainable chemical industry. The methodologies outlined in this guide provide a foundation for its synthesis and purification. Further research into more selective and efficient catalytic systems will be crucial for its economic production at scale, paving the way for its broader application in the synthesis of biodegradable polymers, green solvents, and novel pharmaceutical compounds.

References

- 1. Buy this compound [smolecule.com]

- 2. Methyl levulinate | C6H10O3 | CID 69354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US9073841B2 - Process to prepare levulinic acid - Google Patents [patents.google.com]

- 4. In Situ Catalytic Hydrogenation of Biomass-Derived Methyl Levulinate to γ-Valerolactone in Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based metal–organic frameworks - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. This compound | C6H12O3 | CID 15596484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

A Technical Guide to the Biosynthesis of 4-Hydroxypentanoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathways for 4-hydroxypentanoic acid (4-HPA), also known as 4-hydroxyvalerate (4HV), and its derivatives. It covers the key enzymes, metabolic engineering strategies, quantitative production data, and detailed experimental protocols relevant to the production of this versatile platform chemical.

Introduction

4-Hydroxypentanoic acid is a valuable C5 hydroxy acid with significant potential as a monomer for the synthesis of biodegradable polymers, such as polyhydroxyalkanoates (PHAs), and as a precursor to γ-valerolactone (GVL), a green solvent and fuel additive.[1][2] The biotechnological production of 4-HPA from renewable feedstocks offers a sustainable alternative to conventional chemical synthesis. This guide focuses on the enzymatic conversion of levulinic acid to 4-HPA and discusses pathways for its further derivatization.

Biosynthetic Pathway of 4-Hydroxypentanoic Acid from Levulinic Acid

The most successful and high-yield approach for the biosynthesis of 4-HPA is the whole-cell biotransformation of levulinic acid (4-oxopentanoic acid). This process relies on the enzymatic reduction of the ketone group of levulinic acid to a hydroxyl group.

Key Enzyme and Genetic Modification

The central enzyme in this pathway is a 3-hydroxybutyrate (B1226725) dehydrogenase (3HBDH) . The wild-type enzyme from Alcaligenes faecalis does not exhibit significant activity towards levulinic acid.[2][3] However, through protein engineering, a double mutant, His144Leu/Trp187Phe (designated as 3HBDH*) , has been developed with significant catalytic activity for the reduction of levulinic acid to 4-HPA.[2][3] The catalytic efficiency (kcat/Km) of this engineered enzyme for levulinic acid was determined to be 578.0 min⁻¹ M⁻¹.[2][3]

Cofactor Regeneration

The reduction of levulinic acid by 3HBDH* is an NADH-dependent reaction. To sustain high levels of 4-HPA production, efficient regeneration of NADH is crucial. A highly effective strategy involves the co-expression of an NAD+-dependent formate (B1220265) dehydrogenase (FDH) , such as CbFDH from Candida boidinii.[1][4][5] Formate dehydrogenase catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. This cofactor regeneration system is advantageous as it is ATP-independent and operates efficiently under low aeration conditions, making it suitable for industrial-scale bioprocesses.[1][4]

Host Organism and Metabolic Engineering

Escherichia coli, particularly strains like MG1655, has been successfully engineered as a whole-cell biocatalyst for the production of 4-HPA from levulinic acid.[1][4][6] The production system typically involves the co-expression of the engineered 3HBDH* and formate dehydrogenase on a suitable plasmid vector. This approach decouples 4-HPA production from the host's central metabolism, minimizing the diversion of carbon to biomass and other byproducts.[1][4]

Biosynthesis of 4-Hydroxypentanoic Acid Derivatives

4-HPA can serve as a precursor for the biosynthesis of valuable derivatives, most notably polyhydroxyalkanoates (PHAs).

Poly(4-hydroxyvalerate) and its Copolymers

Engineered E. coli can be utilized to produce PHAs containing 4-hydroxyvalerate (4HV) monomers. This is achieved by introducing a PHA synthase, such as PhaCCv from Chromobacterium violaceum, which polymerizes 4-hydroxyvaleryl-CoA (4HV-CoA).[6] To generate 4HV-CoA from levulinic acid, genes from the lva operon of Pseudomonas putida KT2440 (lvaEDABC) can be expressed. This operon encodes the enzymes necessary to convert levulinic acid into intermediates that can be channeled into PHA biosynthesis, including 4HV-CoA and 3-hydroxyvaleryl-CoA (3HV-CoA).[6]

By co-expressing the lva operon with PHA synthase and enzymes for 3-hydroxybutyrate (3HB-CoA) synthesis (e.g., PhaA and PhaB from Cupriavidus necator), various copolymers can be produced, including P(4HV), P(3HV-co-4HV), P(3HB-co-4HV), and P(3HB-co-3HV-co-4HV).[6]

Quantitative Data on 4-Hydroxypentanoic Acid Production

The whole-cell biotransformation of levulinic acid to 4-HPA in engineered E. coli has achieved high production metrics, as summarized in the table below.

| Parameter | Value | Host Organism | Cultivation Conditions | Reference |

| Titer | 100 g/L | E. coli MG1655 | 5 L fed-batch fermenter | [1],[4],[5] |

| Productivity | 4.2 g/L/h | E. coli MG1655 | 5 L fed-batch fermenter | [1],[4],[5] |

| Molar Conversion | 92% | E. coli MG1655 | 5 L fed-batch fermenter | [1],[4],[5] |

Experimental Protocols

Whole-Cell Biotransformation of Levulinic Acid to 4-HPA

This protocol is adapted from the work of Kim et al. (2019).[1]

5.1.1. Strain and Plasmid Construction

-

Host Strain: E. coli MG1655.

-

Plasmids: A suitable expression vector (e.g., pET or pTrc series) is used to co-express the engineered 3-hydroxybutyrate dehydrogenase (3HBDH*) and the NAD+-dependent formate dehydrogenase (CbFDH).

5.1.2. Cultivation for Biotransformation

-

Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing appropriate antibiotics and incubate overnight at 37°C with shaking at 200 rpm.

-

Transfer the overnight culture (1:100 v/v) into 400 mL of modified Terrific Broth (TB) medium (12 g/L tryptone, 24 g/L yeast extract, 4 g/L glycerol, 2.3 g/L KH₂PO₄, and 12.5 g/L K₂HPO₄) in a 2 L flask.

-

Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches a specified value (e.g., 0.6-0.8).

-

Induce protein expression by adding an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) to a final concentration of, for example, 0.1 mM.

-

Continue cultivation at a lower temperature (e.g., 25°C) for a specified period (e.g., 12-24 hours) to allow for protein expression and cell growth.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0) and resuspend to a desired cell density for the biotransformation reaction.

5.1.3. Biotransformation Reaction

-

Prepare a reaction mixture containing the resuspended cells, levulinic acid, and an equimolar concentration of sodium formate in a suitable buffer.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitor the progress of the reaction by taking samples at regular intervals for analysis of 4-HPA concentration.

Quantification of 4-Hydroxypentanoic Acid by HPLC

5.2.1. Sample Preparation

-

Centrifuge the samples from the biotransformation reaction to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

5.2.2. HPLC Conditions

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of an acidic aqueous solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7]

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[8]

-

Detection: UV detection at a low wavelength, typically around 210 nm, is suitable for organic acids.[8][9]

-

Quantification: A standard curve is generated using known concentrations of pure 4-hydroxypentanoic acid to quantify the concentration in the samples.

Purification of 4-Hydroxypentanoic Acid from Fermentation Broth

Purification of carboxylic acids from fermentation broths can be a multi-step process.[10][11][12][13]

-

Cell Removal: The first step is the removal of microbial cells, typically by centrifugation or microfiltration.

-

Acidification: The pH of the cell-free broth is lowered to below the pKa of 4-HPA (approximately 4.8) using a strong acid (e.g., sulfuric acid). This converts the 4-hydroxypentanoate (B1260314) salt to the free acid form.[10][13]

-

Liquid-Liquid Extraction: The acidified broth is then extracted with a suitable organic solvent (e.g., ethyl acetate) to transfer the 4-HPA into the organic phase.

-

Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator.

-

Further Purification (Optional): Depending on the required purity, further purification steps such as distillation or crystallization may be necessary.

Conclusion

The biosynthesis of 4-hydroxypentanoic acid, particularly through the whole-cell biotransformation of levulinic acid, has been demonstrated to be a highly efficient and promising route for the sustainable production of this platform chemical. The use of engineered enzymes and cofactor regeneration systems in robust microbial hosts like E. coli has enabled the achievement of industrially relevant titers and productivities. Furthermore, the metabolic pathways for the conversion of 4-HPA into valuable biopolymers have been established. The experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to further explore and optimize the production of 4-HPA and its derivatives for a wide range of applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enzymatic reduction of levulinic acid by engineering the substrate specificity of 3-hydroxybutyrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High-Level Production of 4-Hydroxyvalerate from Levulinic Acid via Whole-Cell Biotransformation Decoupled from Cell Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metabolic Engineering of Escherichia coli for Production of Polyhydroxyalkanoates with Hydroxyvaleric Acid Derived from Levulinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. 4-Hydroxypentanoic Acid | High-Purity Reagent [benchchem.com]

- 10. WO2001004337A1 - Separation and purification of carboxylic acids from fermentation broths - Google Patents [patents.google.com]

- 11. Recovery of carboxylic acids produced by fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification of biomevalonate from fermentation broth and conversion of biomevalonate into biomevalonolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2013079785A1 - Method for recovering and purifying propionic acid - Google Patents [patents.google.com]

Stereochemistry of Methyl 4-hydroxypentanoate: An In-depth Technical Guide

For correspondence: --INVALID-LINK--

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of methyl 4-hydroxypentanoate (B1260314), a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. This document details stereoselective synthetic routes to the (R)- and (S)-enantiomers, including asymmetric hydrogenation and biocatalytic reduction, and provides in-depth protocols for the analytical and preparative separation of its stereoisomers using chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). All quantitative data is presented in structured tables for comparative analysis. Furthermore, key reaction pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the stereochemical considerations in the synthesis and purification of this versatile chiral building block. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of enantiomerically pure compounds.

Introduction

Methyl 4-hydroxypentanoate is a chiral ester that possesses a stereogenic center at the C4 position, giving rise to two enantiomers: (R)-methyl 4-hydroxypentanoate and (S)-methyl 4-hydroxypentanoate. The distinct spatial arrangement of the hydroxyl group in these enantiomers leads to different interactions with other chiral molecules, a critical consideration in the development of pharmaceuticals and other biologically active compounds. The demand for enantiomerically pure forms of this compound is driven by the often-observed differences in pharmacological activity and toxicity between enantiomers of a chiral drug.

This guide provides a detailed exploration of the synthesis and separation of the stereoisomers of this compound, offering practical experimental protocols and quantitative data to support research and development in this area.

Stereoselective Synthesis of this compound

The controlled synthesis of a specific enantiomer of this compound is paramount for its application in stereospecific chemical synthesis. The primary approaches involve the asymmetric reduction of a prochiral ketone precursor, namely methyl levulinate (methyl 4-oxopentanoate).

Asymmetric Hydrogenation of Methyl Levulinate

Asymmetric hydrogenation using chiral metal catalysts is a powerful method for the enantioselective synthesis of chiral alcohols. Ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective for the reduction of β-keto esters.

This protocol, adapted from a procedure for a similar substrate, illustrates the general methodology for asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalyst.[1]

-

Catalyst Preparation:

-

In a dry 80-mL Schlenk tube under an argon atmosphere, combine [RuCl₂(benzene)]₂ (130.5 mg, 0.261 mmol) and (R)-BINAP (341 mg, 0.548 mmol).

-

Add 9 mL of distilled N,N-dimethylformamide (DMF).

-

Stir the suspension at 100°C for 10 minutes to obtain a clear reddish-brown solution.

-

Cool the mixture and concentrate under vacuum (1 mm Hg at 50°C, then 0.1 mm Hg for 1 hour) to yield the (R)-BINAP-Ru(II) complex as a reddish-brown solid.

-

-

Hydrogenation:

-

In a 200-mL dry Schlenk tube, dissolve methyl 3-oxobutanoate (50.0 g, 0.431 mol) in methanol (B129727) (50 mL).

-

Add the prepared (R)-BINAP-Ru(II) complex (175 mg) under an argon stream.

-

Degas the resulting yellowish-orange solution using two freeze-thaw cycles.

-

Transfer the solution to a 500-mL glass autoclave.

-

Pressurize the autoclave with hydrogen gas to 100 atm.

-

Stir the reaction mixture at 25°C for 48 hours.

-

-

Work-up and Purification:

-

Carefully release the hydrogen pressure.

-

Concentrate the reaction mixture using a rotary evaporator.

-

Purify the residue by distillation to obtain (R)-methyl 3-hydroxybutanoate.

-

Note: While this protocol is for a related compound, the principles are directly applicable to the asymmetric hydrogenation of methyl levulinate to produce the corresponding chiral this compound. The choice of (R)- or (S)-BINAP will determine the stereochemistry of the product.

Biocatalytic Reduction of Methyl 4-oxopentanoate (B1231505)

Enzyme-catalyzed reductions offer a green and highly stereoselective alternative to traditional chemical methods. Whole-cell biocatalysis using fermenting yeast, such as Saccharomyces cerevisiae, can effectively reduce prochiral ketones to chiral alcohols with high enantiomeric excess.

The following is a general procedure for the stereoselective reduction of ketones using fermenting yeast, which can be adapted for the synthesis of this compound.[2]

-

Yeast Culture Preparation:

-

Prepare a culture medium containing glucose (or sucrose) as a carbon source and other necessary nutrients.

-

Inoculate the medium with Saccharomyces cerevisiae.

-

Allow the yeast to ferment under controlled temperature and pH conditions.

-

-

Biocatalytic Reduction:

-

Once the yeast is actively fermenting, add methyl 4-oxopentanoate to the culture.

-

Continue the fermentation, monitoring the progress of the reduction by techniques such as GC or TLC.

-

The oxidoreductase enzymes within the yeast will catalyze the stereoselective reduction of the ketone.

-

-

Extraction and Purification:

-

After the reaction is complete, separate the yeast cells from the culture medium by centrifugation or filtration.

-

Extract the product from the culture medium using an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over an anhydrous salt (e.g., MgSO₄) and concentrate under reduced pressure.

-

Purify the resulting this compound by column chromatography or distillation.

-

Note: The stereochemical outcome of the reduction is dependent on the specific enzymes present in the yeast strain and the substrate structure. Typically, reductions of β-keto esters with Saccharomyces cerevisiae yield the (S)-hydroxy ester.

Chiral Separation of this compound Enantiomers

For applications requiring the highest enantiomeric purity, chromatographic separation of a racemic mixture is often necessary. Chiral HPLC and chiral GC are the most common techniques for both analytical and preparative-scale enantioseparation.

Chiral High-Performance Liquid Chromatography (HPLC)

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of enantiomers.[3][4]

The following is a general protocol for developing a chiral HPLC method for the separation of this compound enantiomers.

-

Column Selection:

-

Screen a selection of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IG).

-

-

Mobile Phase Selection (Normal Phase):

-

Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) in a 90:10 (v/v) ratio.[5]

-

For acidic compounds, add 0.1% trifluoroacetic acid (TFA) to the mobile phase. For basic compounds, add 0.1% diethylamine (B46881) (DEA).

-

Optimize the ratio of hexane (B92381) to alcohol to achieve baseline separation.

-

-

Mobile Phase Selection (Reversed Phase):

-

Use a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[6]

-

Adjust the pH and the concentration of the organic modifier to optimize the separation.

-

-

Analysis Conditions:

-

Flow rate: 0.5 - 1.0 mL/min.

-

Column temperature: Ambient (e.g., 25°C).

-

Detection: UV at a suitable wavelength (e.g., 210 nm, as the analyte lacks a strong chromophore).

-

Chiral Gas Chromatography (GC)

Chiral GC columns with stationary phases based on modified cyclodextrins are highly effective for the separation of volatile enantiomers.[7][8][9]

The following protocol outlines the steps for the chiral GC analysis of this compound enantiomers.

-

Column Selection:

-

Choose a chiral GC column with a modified cyclodextrin (B1172386) stationary phase (e.g., a β-cyclodextrin-based column).

-

-

GC Conditions:

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 220 - 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 180°C) to ensure separation and elution. Isothermal conditions can also be explored.

-

Detector: Flame Ionization Detector (FID).

-

Detector Temperature: 250°C.

-

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

-

If necessary, derivatize the hydroxyl group (e.g., with trifluoroacetic anhydride) to improve volatility and separation.

-

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and separation of this compound stereoisomers.

Table 1: Asymmetric Hydrogenation of β-Keto Esters

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| (R)-BINAP-Ru(II) | Methyl 3-oxobutanoate | (R)-Methyl 3-hydroxybutanoate | 97-98% | 92-96% | [1] |

| Ru(COD)(MA)₂-(S)-BINAP-HCl | Ethyl levulinate | (S)-γ-Valerolactone | 99% | 95% | [10] |

Table 2: Chiral HPLC Separation Parameters

| Column Type | Mobile Phase | Flow Rate | Detection | Application | Reference |

| Polysaccharide-based | n-Hexane/Isopropanol (90:10 v/v) + 0.1% TFA | 1.0 mL/min | UV (210 nm) | General method for acidic chiral compounds | [5] |

| Polysaccharide-based | Acetonitrile/Water | 0.3 - 1.0 mL/min | UV (254 nm) | Reversed-phase separation | [3][4] |

Table 3: Chiral GC Separation Parameters

| Column Type | Carrier Gas | Temperature Program | Detector | Application | Reference |

| Modified β-Cyclodextrin | Helium | Isothermal or ramped | FID | Separation of volatile enantiomers | [7][8][9] |

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the relationships between the stereoisomers and the workflows for their synthesis and separation.

Caption: Relationship between racemic this compound and its enantiomers.

Caption: Workflow for stereoselective synthesis of this compound.

Caption: Workflow for the chiral separation of this compound enantiomers.

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its utility in various applications, particularly in the pharmaceutical industry. This technical guide has provided a detailed overview of the key methodologies for the stereoselective synthesis and chiral separation of its enantiomers. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and scientists working in the field of stereoselective synthesis and chiral analysis. The continued development of efficient and scalable methods for the production of enantiomerically pure this compound will undoubtedly facilitate its broader application as a versatile chiral building block in the synthesis of complex molecules.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scilit.com [scilit.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. Investigation of a Quantitative Method for the Analysis of Chiral Monoterpenes in White Wine by HS-SPME-MDGC-MS of Different Wine Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gcms.cz [gcms.cz]

- 9. gcms.cz [gcms.cz]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Methyl 4-hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-hydroxypentanoate (B1260314). Due to the limited availability of direct quantitative solubility data in published literature, this document focuses on the predicted qualitative solubility in a range of common laboratory solvents, based on the compound's structural features and the known solubility of analogous compounds. Furthermore, this guide presents a detailed, industry-standard experimental protocol for the quantitative determination of solubility, enabling researchers to generate precise data in their own laboratory settings.

Introduction to Methyl 4-hydroxypentanoate

This compound is an organic compound with the chemical formula C₆H₁₂O₃.[1][2][3] It is the methyl ester of 4-hydroxypentanoic acid and possesses both a hydroxyl (-OH) and an ester (-COOCH₃) functional group.[1] These functional groups dictate its physicochemical properties, including its solubility. The presence of the hydroxyl group allows for hydrogen bonding with polar solvents, while the ester group and the carbon backbone contribute to its potential solubility in less polar organic solvents. Understanding the solubility of this compound is crucial for its application in various fields, including chemical synthesis and as an intermediate in the production of valuable chemicals like γ-valerolactone.[1]

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Water | High | Sparingly Soluble to Soluble | The hydroxyl group can form hydrogen bonds with water, but the C6 carbon backbone may limit high solubility. |

| Methanol (B129727) | High | Soluble | As a polar protic solvent, methanol can effectively solvate both the hydroxyl and ester groups through hydrogen bonding and dipole-dipole interactions. |

| Ethanol (B145695) | High | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of forming strong intermolecular interactions with the solute. A structurally similar compound, methyl 4-hydroxybenzoate (B8730719), is soluble in ethanol.[4] |

| Acetone | Medium | Soluble | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor for the hydroxyl group and has a moderate polarity to dissolve the overall molecule. Methyl 4-hydroxybenzoate is also soluble in acetone.[5] |

| Ethyl Acetate (B1210297) | Medium | Soluble | The ester functionality of ethyl acetate is compatible with the ester group in this compound, and its moderate polarity should facilitate dissolution. |

| Dichloromethane | Medium | Soluble | A common organic solvent that is effective at dissolving a wide range of organic compounds with moderate polarity. |

| Chloroform (B151607) | Medium | Soluble | Similar to dichloromethane, chloroform is a versatile solvent for moderately polar organic compounds. |

| Dimethyl Sulfoxide (B87167) (DMSO) | High | Very Soluble | DMSO is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds, including those with hydrogen bonding capabilities.[6][7][8][9] |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[10][11][12][13][14] This protocol outlines the steps to quantitatively measure the solubility of this compound in a given solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or Gas Chromatograph)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[13] Periodically check to ensure excess solid remains.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved microcrystals.[11]

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Quantitative Analysis: The concentration of this compound in the diluted saturated solution can be determined using various analytical techniques. Two common methods are outlined below.

-

3.3.1. UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.[15][16][17][18][19]

-

Determine the wavelength of maximum absorbance (λmax) for this compound.

-

Measure the absorbance of the standard solutions at the λmax to construct a calibration curve.[15]

-

Measure the absorbance of the diluted sample solution at the same λmax.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.[14]

-

-

3.3.2. Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.[20]

-

Pipette a known volume of the filtered, saturated solution into the pre-weighed dish.[21]

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent is fully evaporated, place the dish in an oven at a temperature below the boiling point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it accurately.[20][21]

-

The difference in weight corresponds to the mass of dissolved this compound.

-

Calculate the solubility in terms of grams per 100 mL or other desired units.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

References

- 1. Buy this compound [smolecule.com]

- 2. This compound | C6H12O3 | CID 15596484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. METHYL 4-HYDROXYBENZOATE - Ataman Kimya [atamanchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. gchemglobal.com [gchemglobal.com]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. gchemglobal.com [gchemglobal.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. enamine.net [enamine.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. bioassaysys.com [bioassaysys.com]

- 15. longdom.org [longdom.org]

- 16. ej-eng.org [ej-eng.org]

- 17. researchgate.net [researchgate.net]

- 18. What is a UV-Vis Spectrophotometer? [denovix.com]

- 19. ej-eng.org [ej-eng.org]

- 20. uomus.edu.iq [uomus.edu.iq]

- 21. pharmajournal.net [pharmajournal.net]

In-Depth Technical Guide: Thermal Stability and Decomposition of Methyl 4-Hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxypentanoate (B1260314) is a key intermediate in the conversion of biomass to valuable chemicals and biofuels.[1] Understanding its thermal stability is crucial for optimizing its production, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal stability and decomposition of methyl 4-hydroxypentanoate. Due to the limited availability of direct experimental data for this specific compound, this guide presents a hypothesized thermal decomposition profile based on the analysis of structurally similar compounds. It includes postulated decomposition pathways, hypothetical quantitative data, and detailed experimental protocols for verification.

Introduction

This compound (C₆H₁₂O₃) is a bifunctional organic molecule containing both a hydroxyl and a methyl ester group.[2] It is primarily derived from the hydrogenation of methyl levulinate, which is obtained from lignocellulosic biomass.[1] The presence of the hydroxyl group on the fourth carbon atom makes it a γ-hydroxy ester. This structure is prone to specific thermal decomposition pathways, which are of significant interest in the fields of green chemistry, biofuel development, and as a potential building block in pharmaceutical synthesis. The thermal behavior of this compound dictates its processing limits and potential degradation products, which is critical for safety and process efficiency.

Thermal Stability and Decomposition Pathway

The proposed primary decomposition pathway involves an intramolecular hydrogen transfer from the hydroxyl group to the ester carbonyl group, proceeding through a six-membered cyclic transition state. This type of reaction, known as a pyrolytic elimination, would lead to the formation of γ-valerolactone (GVL) and methanol (B129727). GVL is a known stable, high-boiling point cyclic ester, and its formation from this compound is a key step in some biorefinery processes.

Further decomposition at higher temperatures could lead to the breakdown of γ-valerolactone and methanol, potentially producing smaller volatile molecules such as carbon monoxide, carbon dioxide, and various hydrocarbons.

Proposed Decomposition Pathway

Caption: Proposed thermal decomposition pathway of this compound.

Quantitative Thermal Analysis Data (Hypothetical)

The following table summarizes the hypothetical quantitative data for the thermal decomposition of this compound, derived from the expected behavior of similar γ-hydroxy esters. These values should be confirmed experimentally.

| Parameter | Value (Hypothetical) | Method | Notes |

| Decomposition Onset Temperature (Tonset) | 220 - 240 °C | TGA | Estimated temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | 260 - 280 °C | DTG (Derivative Thermogravimetry) | Temperature of the maximum rate of mass loss. |

| Mass Loss (Primary Step) | ~24 % | TGA | Corresponds to the loss of a methanol molecule (CH₃OH). |

| Enthalpy of Decomposition (ΔHdecomp) | 80 - 120 J/g | DSC | Expected to be an endothermic process. |

| Primary Decomposition Products | γ-Valerolactone, Methanol | TGA-MS, Py-GC-MS | Identification of evolved gases during heating. |

| Secondary Decomposition Products | CO, CO₂, H₂O, various hydrocarbons | TGA-MS, Py-GC-MS | At temperatures exceeding the primary decomposition. |

Experimental Protocols

To validate the hypothetical data, the following experimental protocols are recommended.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the decomposition temperatures and identify the evolved gaseous products.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

Methodology:

-

Sample Preparation: Place 5-10 mg of liquid this compound into an alumina (B75360) or platinum TGA pan.[3]

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 50 mL/min.

-

Heating Program: Equilibrate at 30 °C for 5 minutes, then ramp up to 600 °C at a heating rate of 10 °C/min.

-

MS Parameters: Set the mass spectrometer to scan a mass-to-charge ratio (m/z) range of 10-200 amu. The electron ionization energy should be set to 70 eV.

-

-

Data Acquisition: Record the mass loss as a function of temperature (TGA curve) and the mass spectra of the evolved gases at different temperatures.

-

Data Analysis:

-

Determine the onset and peak decomposition temperatures from the TGA and derivative thermogravimetry (DTG) curves.

-

Analyze the MS data to identify the evolved gases at specific decomposition temperatures by comparing the obtained spectra with a standard mass spectral library (e.g., NIST).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy of decomposition and observe any phase transitions.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Hermetically seal 2-5 mg of liquid this compound in an aluminum DSC pan. An empty, hermetically sealed aluminum pan should be used as a reference.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Heating Program: Equilibrate at 25 °C, then heat to 350 °C at a rate of 10 °C/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Identify endothermic or exothermic peaks corresponding to phase transitions or decomposition.

-

Calculate the enthalpy of decomposition (ΔHdecomp) by integrating the area of the decomposition peak.